Product packaging for H-Ala-Glu-Tyr-Gly-OH(Cat. No.:CAS No. 84692-81-9)

H-Ala-Glu-Tyr-Gly-OH

Cat. No.: B14428574
CAS No.: 84692-81-9
M. Wt: 438.4 g/mol
InChI Key: YQHOVSUJJZROSW-BPNCWPANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Glu-Tyr-Gly-OH is a synthetic tetrapeptide composed of the amino acids L-Alanine, L-Glutamic Acid, L-Tyrosine, and Glycine. This sequence is not directly identified in the available search results, and its specific biological activity and research applications require further characterization. In general, peptides containing residues like Tyrosine and Glutamic Acid are of significant research interest. Tyrosine can contribute to antioxidant properties by acting as a hydrogen donor, while the carboxylic acid group on Glutamic Acid can influence the peptide's charge and solubility. Research on similar peptides focuses on their potential to act as antioxidants by scavenging free radicals and chelating metal ions, which is a common mechanism investigated in oxidative stress studies . The specificity of a peptide's function is highly dependent on its unique amino acid sequence and structure. The AEYG sequence may be investigated for its role in mimicking bioactive epitopes, studying enzyme-substrate interactions, or exploring its potential in signal transduction pathways. Researchers are encouraged to conduct their own validation to determine this compound's exact mechanism of action and suitability for their specific experimental models. This product is strictly labeled and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N4O8 B14428574 H-Ala-Glu-Tyr-Gly-OH CAS No. 84692-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84692-81-9

Molecular Formula

C19H26N4O8

Molecular Weight

438.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O8/c1-10(20)17(29)22-13(6-7-15(25)26)19(31)23-14(18(30)21-9-16(27)28)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,30)(H,22,29)(H,23,31)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1

InChI Key

YQHOVSUJJZROSW-BPNCWPANSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N

Origin of Product

United States

Advanced Analytical Characterization of Synthesized H Ala Glu Tyr Gly Oh

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in the analysis of synthetic peptides, providing critical information on purity, impurities, enantiomeric integrity, and aggregation states. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are central to this analysis due to their high resolving power. waters.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile techniques used for the separation, identification, and quantification of components in a mixture. For peptide analysis, these methods are indispensable for determining purity and identifying various impurities that may arise during synthesis or storage. lcms.cz

Reverse-phase HPLC is the most common method for assessing the purity of synthetic peptides. lcms.cz The separation is based on the hydrophobic interactions between the peptide and the stationary phase. The development of a robust RP-HPLC method is a critical first step in the analytical workflow.

Method Development: A systematic approach to method development for H-Ala-Glu-Tyr-Gly-OH involves screening different columns and mobile phases to achieve optimal separation of the main peptide from its impurities. almacgroup.com Factors such as gradient slope, temperature, and ion-pairing agents are meticulously optimized. waters.comymcamerica.com For instance, a focused gradient can enhance the resolution between the target peptide and closely eluting impurities. waters.com

Validation: The developed method is then validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The method must be stability-indicating, meaning it can resolve the main peptide from its degradation products. almacgroup.com

Table 1: RP-HPLC Method Parameters for Purity Analysis of this compound
ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 35% B over 20 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
DetectionUV at 214 nm
Injection Volume5 µL

During peptide synthesis, amino acids can undergo racemization, leading to the formation of diastereomers with potentially different biological activities. Chiral HPLC is employed to separate and quantify these stereoisomers. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the peptide with a chiral reagent followed by separation on a standard achiral column. nih.govsigmaaldrich.com For this compound, which contains three chiral centers (Ala, Glu, Tyr), ensuring enantiomeric purity is critical. The separation of these isomers can be challenging due to their similar physicochemical properties. researchgate.net

Table 2: Chiral HPLC Method for Enantiomeric Purity of this compound
ParameterCondition
ColumnChiral Stationary Phase (e.g., Astec CHIROBIOTIC T)
Mobile PhaseIsocratic mixture of Ethanol/Water/Acetic Acid
Flow Rate0.5 mL/min
Column Temperature25°C
DetectionUV at 210 nm

Size-Exclusion Chromatography (SEC) for Aggregation State Evaluation

Peptide aggregation is a common issue that can impact the efficacy and safety of peptide-based products. researchgate.net Size-exclusion chromatography separates molecules based on their hydrodynamic radius. biocompare.com This technique is ideal for detecting and quantifying soluble aggregates such as dimers, trimers, and higher-order oligomers. nih.gov For this compound, SEC can provide valuable information on the presence of high molecular weight species. acs.org

Table 3: SEC Method Parameters for Aggregation Analysis
ParameterCondition
ColumnSilica-based with hydrophilic coating, appropriate pore size for small peptides
Mobile PhasePhosphate-buffered saline, pH 7.4
Flow Rate0.5 mL/min
Column TemperatureAmbient
DetectionUV at 214 nm and 280 nm

Ion-Exchange Chromatography (IEC) for Charge Variant Analysis

Ion-exchange chromatography separates molecules based on their net charge. creative-proteomics.com Peptides can have charge variants arising from modifications such as deamidation (of Glutamine or Asparagine, not present in this peptide) or modifications to the N- or C-terminus. For this compound, with a free N-terminal amine and a C-terminal carboxylic acid, as well as the acidic side chain of glutamic acid and the phenolic hydroxyl group of tyrosine, IEC can be used to separate variants with different charge states. nih.govchromatographyonline.com

Table 4: IEC Method Parameters for Charge Variant Analysis
ParameterCondition
ColumnStrong Cation Exchange (SCX)
Mobile Phase A20 mM Phosphate (B84403) buffer, pH 3.0
Mobile Phase B20 mM Phosphate buffer + 1 M NaCl, pH 3.0
GradientLinear gradient of NaCl
Flow Rate1.0 mL/min
DetectionUV at 214 nm

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For peptides, it is used to confirm the molecular weight and verify the amino acid sequence.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of peptides. It allows for the accurate determination of the molecular weight of this compound. The expected monoisotopic mass of this peptide is approximately 482.18 g/mol .

Tandem mass spectrometry (MS/MS) is used for sequence confirmation. The peptide ion is isolated and fragmented, and the resulting fragment ions provide sequence information. The fragmentation of peptides typically occurs at the peptide bonds, generating b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the determination of the sequence. nih.govresearchgate.net

Table 5: Expected ESI-MS/MS Fragmentation of this compound ([M+H]+)
b-ionm/zy-ionm/z
b1 (Ala)72.04y1 (Gly)76.04
b2 (Ala-Glu)201.08y2 (Tyr-Gly)239.09
b3 (Ala-Glu-Tyr)364.14y3 (Glu-Tyr-Gly)368.13
--y4 (Ala-Glu-Tyr-Gly)483.19

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of peptides. By generating multiply charged ions from a solution, ESI-MS allows for the accurate determination of molecular weight, even for large biomolecules, using mass analyzers with a limited mass-to-charge (m/z) range.

For this compound, with a theoretical monoisotopic mass of 454.1805 Da, the ESI-MS spectrum would be expected to show a prominent signal corresponding to the singly protonated molecule [M+H]⁺ at an m/z of approximately 455.1878. Depending on the experimental conditions, such as the pH of the solution, doubly charged ions [M+2H]²⁺ at an m/z of around 228.0975 may also be observed. The high resolution and accuracy of modern ESI-MS instruments enable the confirmation of the elemental composition of the synthesized peptide by comparing the experimental mass to the theoretical mass.

Table 1: Expected ESI-MS Data for this compound

IonTheoretical m/z
[M+H]⁺455.1878
[M+Na]⁺477.1697
[M+K]⁺493.1437
[M+2H]²⁺228.0975

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for peptide analysis. In this method, the peptide is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte, typically as singly charged ions.

A MALDI-TOF analysis of this compound would be expected to produce a primary peak corresponding to the protonated molecule [M+H]⁺ at m/z 455.19. Adducts with sodium [M+Na]⁺ (m/z 477.17) and potassium [M+K]⁺ (m/z 493.15) are also commonly observed, depending on the purity of the sample and the matrix used. The high sensitivity of MALDI-TOF makes it an excellent tool for the rapid verification of the successful synthesis of the target peptide.

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Post-Translational Modification Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the peptide's sequence.

The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. For this compound, a series of b- and y-ions would be expected, allowing for the confirmation of the amino acid sequence. For instance, the y₁ ion would correspond to the Gly residue, the y₂ ion to Tyr-Gly, and so on. Similarly, the b₁ ion would represent the Ala residue. The presence of immonium ions, which are characteristic of specific amino acids, can further corroborate the sequence. For example, the immonium ion for Tyrosine at m/z 136.076 would be a key indicator. The precise masses of these fragment ions can also be used to identify any potential post-translational modifications, although none are expected for this synthetic peptide.

Table 2: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 455.19)

IonSequenceTheoretical m/zIonSequenceTheoretical m/z
b₁Ala72.04y₁Gly76.04
b₂Ala-Glu201.08y₂Tyr-Gly239.10
b₃Ala-Glu-Tyr364.15y₃Glu-Tyr-Gly368.14
a₁Ala44.05Immonium (Y)136.08
a₂Ala-Glu173.09
a₃Ala-Glu-Tyr336.16

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical environment and spatial arrangement of atoms within a molecule. For a comprehensive structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR (¹H, ¹³C) for Chemical Shift Analysis

The ¹H NMR spectrum of this compound would display distinct signals for each proton in the molecule. The aromatic protons of the Tyrosine side chain would appear in the downfield region (typically 6.5-7.5 ppm). The α-protons of the four amino acid residues would resonate in the range of approximately 3.5-4.5 ppm. The side-chain protons of Alanine (B10760859) (a doublet around 1.3-1.5 ppm) and Glutamic acid (multiplets between 1.9 and 2.5 ppm) would also be clearly identifiable.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the peptide bonds and the C-terminus would be observed in the most downfield region (170-180 ppm). The aromatic carbons of Tyrosine would appear between 115 and 160 ppm. The α-carbons would resonate in the range of 40-60 ppm, while the aliphatic side-chain carbons of Alanine and Glutamic acid would be found in the upfield region.

Table 3: Estimated ¹H Chemical Shifts (ppm) for this compound in D₂O

ResidueHδ/Hε (aromatic)
Ala~4.1~1.4--
Glu~4.2~2.1, ~2.0~2.4-
Tyr~4.4~3.0, ~2.8-~7.1 (δ), ~6.8 (ε)
Gly~3.9---

Table 4: Estimated ¹³C Chemical Shifts (ppm) for this compound in D₂O

ResidueCδ/Cε/Cζ (aromatic)C' (carbonyl)
Ala~52.5~19.0--~175
Glu~56.0~30.0~36.0-~176
Tyr~57.5~38.5-~132 (γ), ~117 (δ), ~157 (ε), ~128 (ζ)~174
Gly~44.5---~173

2D NMR (TOCSY, NOESY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for determining the peptide's conformation.

Total Correlation Spectroscopy (TOCSY) : This experiment reveals correlations between all protons within a spin system (i.e., within a single amino acid residue). For example, in the TOCSY spectrum, the Hα proton of Alanine would show a cross-peak to its Hβ protons, and the Hα of Glutamic acid would show correlations to its Hβ and Hγ protons. This allows for the identification of the spin systems of each amino acid.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), providing crucial information about the peptide's three-dimensional structure. Sequential NOEs between the amide proton of one residue and the α-proton of the preceding residue (HNi - Hαi-1) are particularly important for confirming the amino acid sequence and defining the backbone conformation.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded ¹H and ¹³C atoms. The HSQC spectrum simplifies the complex ¹H and ¹³C spectra by spreading the signals into two dimensions, facilitating the assignment of the carbon-bound protons.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbons in the peptide backbone. For instance, an HMBC spectrum would show a correlation between an amide proton and the carbonyl carbon of the preceding residue.

Application of Isotopic Labeling for Advanced NMR Studies

For more complex peptides or for detailed dynamic studies, isotopic labeling can be a powerful tool. By synthesizing the peptide with ¹³C and/or ¹⁵N enriched amino acids, the sensitivity of NMR experiments can be significantly enhanced. Uniform labeling (where all carbons and/or nitrogens are isotopes) or selective labeling (where only specific residues are labeled) can be employed.

Isotopic labeling allows for the use of more advanced NMR experiments, such as three-dimensional techniques (e.g., HNCA, HN(CO)CA), which are invaluable for resolving spectral overlap in larger peptides. Furthermore, isotope-edited experiments can be used to study the interaction of the peptide with other molecules by selectively observing the signals from the labeled peptide. While not strictly necessary for a tetrapeptide of this size, the principles of isotopic labeling represent an important advanced technique in the comprehensive characterization of peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, β-turns, and random coils.

For a short tetrapeptide like this compound, the conformational landscape is expected to be highly flexible and predominantly characterized by a random coil structure in aqueous solutions. This is because the peptide is too short to form stable, well-defined secondary structures like α-helices or β-sheets, which require a larger number of amino acid residues to establish the necessary hydrogen bonding patterns.

The CD spectrum of a peptide in a random coil conformation is typically characterized by a strong negative band near 200 nm. In the case of this compound, the presence of the aromatic side chain of Tyrosine may also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about the local environment of this residue.

Illustrative Data for Secondary Structure Content of a Short Peptide

Secondary StructureWavelength of Characteristic Peak (nm)Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for this compound
Random Coil~198 (Negative)Strong Negative Signal
β-Turn~205 (Weak Positive), ~225 (Weak Negative)Minimal Contribution
α-Helix~192 (Positive), ~208 (Negative), ~222 (Negative)Not Expected
β-Sheet~195-200 (Positive), ~215-220 (Negative)Not Expected

It is important to note that environmental factors such as pH, temperature, and solvent polarity can influence the conformational ensemble of the peptide and thus alter its CD spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for probing the vibrational modes of molecules, including the characteristic amide bonds of peptides. The analysis of the amide I and amide II bands in the FTIR spectrum provides insights into the secondary structure and hydrogen bonding patterns of the peptide backbone.

The amide I band, occurring in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond and is highly sensitive to the peptide's secondary structure. The amide II band, found between 1500 and 1600 cm⁻¹, arises from the N-H bending and C-N stretching vibrations.

For this compound, which is expected to exist predominantly in a disordered or random coil conformation in solution, the amide I band would typically appear as a broad peak centered around 1640-1650 cm⁻¹. The absence of sharp, well-defined peaks at other frequencies would further support the lack of significant α-helical or β-sheet content.

Typical Amide I and Amide II Band Positions for Different Secondary Structures

Secondary StructureAmide I (cm⁻¹)Amide II (cm⁻¹)
Random Coil1640 - 16501530 - 1550
α-Helix1650 - 16601540 - 1550
β-Sheet1620 - 1640 (and a weaker band ~1685)1520 - 1540
β-Turn1660 - 16851525 - 1555

The precise positions of these bands can be influenced by factors such as hydration, aggregation state, and side-chain absorptions.

Quantitative Amino Acid Analysis (AAA) for Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is a fundamental technique for determining the absolute amount of a peptide in a sample and for verifying its amino acid composition. The method involves the acid hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification.

For this compound, the peptide is hydrolyzed under stringent conditions (e.g., 6 M HCl at 110°C for 24 hours) to break the amide bonds. The resulting amino acid mixture is then typically analyzed by ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) with pre- or post-column derivatization to enable sensitive detection (e.g., via UV or fluorescence).

The molar ratio of the amino acids is determined by comparing the peak areas of the individual amino acids in the sample to those of a known standard. For a pure sample of this compound, the expected molar ratio of Alanine, Glutamic acid, Tyrosine, and Glycine (B1666218) would be 1:1:1:1. The total peptide content can then be calculated from the quantified amount of each amino acid.

Theoretical Results of Quantitative Amino Acid Analysis for this compound

Amino AcidExpected Molar RatioObserved Molar Ratio (Hypothetical)
Alanine (Ala)1.01.02
Glutamic Acid (Glu)1.00.99
Tyrosine (Tyr)1.00.98
Glycine (Gly)1.01.01

Deviations from the expected 1:1:1:1 ratio could indicate impurities or the presence of modified amino acids.

Capillary Electrophoresis (CE) for Charge and Size Heterogeneity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of peptides and proteins. nih.gov In CE, charged molecules are separated in a narrow-bore capillary under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes.

For the tetrapeptide this compound, CE can be used to assess its purity and to detect any charge or size variants. The peptide's net charge is pH-dependent due to the ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of Glutamic acid and Tyrosine. By varying the pH of the background electrolyte, the separation selectivity can be finely tuned.

The electropherogram of a pure this compound sample should ideally show a single, sharp peak. The presence of additional peaks could indicate the presence of impurities, deamidated forms, or other modifications that alter the peptide's charge or size. For instance, the deamidation of a potential asparagine or glutamine impurity would result in a change in the net charge, leading to a different migration time in the electropherogram.

Illustrative Capillary Electrophoresis Parameters for Peptide Analysis

ParameterCondition
CapillaryFused silica, 50 µm i.d., 30 cm total length
Background Electrolyte50 mM Phosphate buffer, pH 2.5
Applied Voltage20 kV
DetectionUV absorbance at 214 nm
InjectionHydrodynamic (pressure)

Under these acidic conditions, the carboxyl groups of Glutamic acid and the C-terminus would be largely protonated, and the N-terminal amino group would be protonated, resulting in a net positive charge on the peptide, causing it to migrate towards the cathode.

Conformational Analysis and Structural Dynamics of H Ala Glu Tyr Gly Oh

Experimental Determination of Tetrapeptide Conformation

NMR-Derived Structural Constraints (J-couplings, NOEs)

No published data on J-couplings or Nuclear Overhauser Effects (NOEs) for H-Ala-Glu-Tyr-Gly-OH are available to create a data table or discuss its structural constraints.

CD Spectroscopic Insights into Backbone Conformation (e.g., presence of turns)

There are no available CD spectroscopy studies for this compound to provide insights into its secondary structure or the presence of turn-like conformations.

Computational Modeling of the Conformational Landscape

Molecular Dynamics (MD) Simulations for Ensemble Characterization

A search of computational chemistry and molecular modeling literature did not yield any studies that have performed MD simulations to characterize the conformational ensemble of this compound.

Advanced Sampling Techniques (e.g., Replica Exchange Molecular Dynamics)

No research employing advanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) to explore the conformational landscape of this compound has been reported.

De Novo Structure Prediction and Fragment Assembly Methods

There are no published results from de novo structure prediction or fragment assembly methods specifically applied to this compound.

Ramachandran Plot Analysis of Dihedral Angles

The expected conformational preferences for each residue are as follows:

Alanine (B10760859) (Ala): As an amino acid with a small, non-polar side chain (a methyl group), alanine has relatively high conformational freedom. Its φ and ψ angles are expected to predominantly fall within the regions corresponding to right-handed alpha-helices and beta-sheets.

Glutamic Acid (Glu): The glutamic acid residue, with its longer, acidic side chain, may have slightly more restricted conformational freedom compared to alanine. However, its φ and ψ angles are also expected to favor the alpha-helical and beta-sheet regions of the Ramachandran plot.

Tyrosine (Tyr): The bulky aromatic side chain of tyrosine imposes significant steric constraints on the peptide backbone. This results in a more limited set of allowed φ and ψ angles, which are still primarily located in the alpha-helical and beta-sheet regions.

Glycine (B1666218) (Gly): Glycine is unique as it lacks a side chain, having only a hydrogen atom attached to its alpha-carbon. wikipedia.org This absence of a bulky side chain allows for a much wider range of permissible φ and ψ angles compared to all other amino acids. nih.govproteopedia.org Consequently, glycine residues can adopt conformations that are sterically hindered for other amino acids, including regions corresponding to left-handed helices. nih.govuea.ac.uk This flexibility often allows glycine to be located in tight turns within peptide structures.

The following table summarizes the probable Ramachandran plot regions for the amino acid residues in this compound.

ResidueSide ChainExpected Ramachandran Plot Regions
Alanine (Ala) -CH₃Primarily α-helix and β-sheet
Glutamic Acid (Glu) -CH₂-CH₂-COOHPrimarily α-helix and β-sheet
Tyrosine (Tyr) -CH₂-C₆H₄-OHRestricted to α-helix and β-sheet regions
Glycine (Gly) -HBroadly distributed, including α-helix, β-sheet, and left-handed helix regions

Peptide Conformation Distribution (PCD) Plots and Peptidomimetic Analysis (PMA) Maps

While the Ramachandran plot provides valuable information about the backbone conformation, Peptide Conformation Distribution (PCD) plots and Peptidomimetic Analysis (PMA) maps offer complementary and more detailed insights, particularly concerning the spatial arrangement of side chains. These methods focus on the analysis of side-chain Cα–Cβ bond vectors, which is a critical aspect for understanding peptide-receptor interactions.

Peptide Conformation Distribution (PCD) Plots: PCD plots are an alignment-free method that visualizes the three-dimensional structure of peptide fragments. They allow for a comprehensive analysis of the conformational space occupied by a peptide. For this compound, a PCD plot would reveal the distribution of its conformers in the chemical space, providing a visual representation of its conformational flexibility and preferences.

Peptidomimetic Analysis (PMA) Maps: PMA maps are an alignment-based method that quantitatively evaluates the similarity of a peptide's conformation to a target motif. This analysis is particularly useful in drug design for assessing how well a peptidomimetic mimics a known bioactive conformation. A PMA map for this compound could be used to compare its various conformational states and identify those that are most likely to be biologically relevant.

Influence of Solvent Environment and pH on Tetrapeptide Conformation

The conformational equilibrium of this compound is significantly influenced by its surrounding environment, particularly the solvent and the pH of the solution.

Solvent Effects: The polarity of the solvent plays a crucial role in stabilizing different peptide conformations.

Polar Solvents (e.g., Water): In aqueous solutions, the peptide is likely to adopt conformations that maximize hydrogen bonding with water molecules. This can favor more extended structures where the polar backbone and side chains are exposed to the solvent. Water can also mediate long-range interactions between different parts of the peptide.

Non-polar Solvents: In less polar environments, the peptide may favor more compact or folded conformations. This is driven by the tendency to minimize the exposure of polar groups to the non-polar solvent and to form intramolecular hydrogen bonds.

pH Effects: The pH of the solution affects the ionization state of the acidic and basic groups within the tetrapeptide, which in turn influences its conformation through changes in electrostatic interactions. This compound has three ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chain of glutamic acid. The tyrosine side chain can also be ionized at a very high pH.

GrouppKa (approximate)Predominant state at pH 2Predominant state at pH 7Predominant state at pH 11
N-terminal Amino (-NH₃⁺)~9.5Cationic (-NH₃⁺)Cationic (-NH₃⁺)Neutral (-NH₂)
C-terminal Carboxyl (-COOH)~2.5Neutral (-COOH)Anionic (-COO⁻)Anionic (-COO⁻)
Glu Side Chain (-COOH)~4.5Neutral (-COOH)Anionic (-COO⁻)Anionic (-COO⁻)
Tyr Side Chain (-OH)~10.5Neutral (-OH)Neutral (-OH)Anionic (-O⁻)

At physiological pH (~7.4), the N-terminus will be protonated (positive charge) and both the C-terminus and the glutamic acid side chain will be deprotonated (negative charges), resulting in a net charge of -1. Changes in pH will alter these charge states, leading to repulsion or attraction between different parts of the molecule, which can induce significant conformational shifts. For instance, at low pH, the neutralization of the carboxyl groups could reduce electrostatic repulsion and favor more compact structures.

Analysis of Conformational Flexibility and Preferred States

Possible preferred conformational states for this compound in solution could include:

Extended Conformations: These are structures where the peptide backbone is stretched out, minimizing steric clashes between side chains. In polar solvents, these conformations are often favored as they allow for maximum solvation of the peptide backbone.

Beta-Turns: The tetrapeptide sequence may be able to form various types of β-turns, which are compact structures that reverse the direction of the peptide backbone. The high flexibility of the glycine residue makes it a common constituent of β-turns.

Random Coil: This term describes a statistical ensemble of conformations where there is no stable, defined secondary structure. It is likely that this compound exhibits a significant degree of random coil character in solution.

The following table summarizes the key characteristics of the potential conformational states of this compound.

Conformational StateKey Features
Extended Linear, stretched backbone; minimized steric hindrance.
β-Turn Compact, folded structure; 180° reversal of the backbone direction.
Random Coil Lack of a stable, defined secondary structure; high degree of flexibility.

Investigation of Molecular Interactions and Binding Properties of H Ala Glu Tyr Gly Oh

Principles of Peptide-Target Molecular Recognition

Peptide-target molecular recognition is a highly specific process driven by the cumulative effect of various non-covalent forces. The sequence and conformation of the peptide are critical, as they present a unique three-dimensional arrangement of functional groups capable of interacting with a target.

Each amino acid in the H-Ala-Glu-Tyr-Gly-OH sequence plays a distinct role in the binding process, contributing a unique set of physicochemical properties.

Alanine (B10760859) (Ala): As one of the simplest amino acids, Alanine possesses a small, non-polar methyl (-CH₃) side chain. jpt.com This makes it hydrophobic and allows it to participate in van der Waals forces and hydrophobic interactions, typically within the buried core of a protein-peptide interface. jpt.com Its small size provides structural stability without causing steric hindrance, enabling tight packing against the target protein. jpt.com In experimental studies, Alanine is often used in "alanine scanning" mutagenesis to identify functionally important residues in a peptide sequence. jpt.comacs.org

Glutamic Acid (Glu): Glutamic acid features a carboxylic acid side chain, which is negatively charged at physiological pH. creative-peptides.comwikipedia.org This residue is a primary driver of electrostatic interactions, capable of forming strong salt bridges (ionic bonds) with positively charged residues like Lysine (B10760008) or Arginine on a target protein. nih.gov It can also act as a potent hydrogen bond acceptor. creative-peptides.com The presence of Glu suggests that this compound may preferentially bind to targets with positively charged or polar surfaces.

Tyrosine (Tyr): Tyrosine is a versatile residue with a large, aromatic phenol (B47542) side chain. russelllab.orgnih.gov This structure is amphiphilic, meaning it has both hydrophobic (the benzene ring) and polar (the hydroxyl group) characteristics. rsc.org The aromatic ring can engage in hydrophobic and π-π stacking interactions with other aromatic residues on a target. russelllab.orgnih.gov The hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor, contributing to binding specificity. rsc.org

Glycine (B1666218) (Gly): Glycine is unique as it is the smallest amino acid, with only a hydrogen atom for its side chain. 8fengpharma.comyoutube.com This minimal side chain imparts significant conformational flexibility to the peptide backbone. 8fengpharma.comnih.gov This flexibility can be crucial for binding, as it allows the peptide to adopt an optimal conformation (an "induced fit") to maximize its contact with the target surface, a feat that might be sterically hindered by bulkier residues. nih.gov

Hydrogen bonds are critical for the specificity of peptide-target interactions due to their directional nature. oup.com For this compound, several groups can participate in forming a hydrogen bond network.

Peptide Backbone: The carbonyl oxygen (C=O) and amide hydrogen (N-H) of each peptide bond in the backbone are capable of forming hydrogen bonds. These interactions often contribute significantly to the stability of the bound complex, for instance, by forming an intermolecular β-sheet with the target protein. acs.org

Side Chains: The side chains of Glutamic Acid and Tyrosine are key contributors. The carboxyl group of Glu can accept hydrogen bonds, while the hydroxyl group of Tyr can both donate and accept a hydrogen bond. creative-peptides.comrsc.org The formation of these specific hydrogen bonds between the peptide's side chains and the target is a major determinant of binding orientation and selectivity. nih.gov

Electrostatic forces are long-range interactions that can help steer the peptide towards its binding partner before short-range forces like hydrogen bonds and van der Waals interactions take over. edubirdie.com

The hydrophobic effect, which involves the release of ordered water molecules from nonpolar surfaces into the bulk solvent, is a major driving force for protein folding and binding. pnas.org In the context of this compound, the nonpolar side chains of Alanine (methyl group) and Tyrosine (aromatic ring) can interact with hydrophobic patches on a target protein's surface. oup.comnih.gov

These interactions involve the peptide docking against a nonpolar region of the target, burying a significant amount of surface area from the aqueous solvent. Computational methods, such as hydrophobic patch analysis, can be used to predict potential interaction sites on a protein surface by identifying the largest connected hydrophobic areas. oup.comnih.gov Surprisingly, research has shown that such hydrophobic patches are not purely nonpolar but often contain a significant fraction of polar or charged atoms, highlighting the complex nature of these interaction surfaces. pnas.orgnih.gov The contribution of the Ala and Tyr residues to hydrophobic interactions is therefore a critical component of the binding energy for this compound.

Experimental Approaches for Binding Studies

To empirically determine the binding properties of a peptide like this compound, various biophysical techniques can be employed. Fluorescence spectroscopy is a particularly powerful tool for this purpose. researchgate.netaltabioscience.com

The this compound peptide is intrinsically fluorescent due to the presence of the Tyrosine residue. The fluorescence of Tyrosine is highly sensitive to its local environment. springernature.com When the peptide is free in an aqueous solution, its Tyrosine residue emits fluorescence at a characteristic wavelength (typically around 303-305 nm) when excited with UV light (around 275 nm).

Upon binding to a target protein, if the environment of the Tyrosine residue changes, its fluorescence properties may be altered. A common phenomenon is fluorescence quenching , which is a decrease in the fluorescence intensity. nih.govunl.pt This can occur for several reasons:

The Tyrosine residue moves from the polar aqueous solvent into a nonpolar, hydrophobic pocket on the target protein.

The Tyrosine residue comes into close proximity with specific amino acid residues on the target protein (like Tryptophan or Cysteine) or other quenching moieties that can accept its excited-state energy. nih.govacs.org

A conformational change in the peptide upon binding brings the Tyrosine ring close to another group on the peptide itself that quenches its fluorescence. unl.pt

By systematically titrating a solution of the peptide with increasing concentrations of the target protein and measuring the decrease in fluorescence intensity, a binding curve can be generated. This data can then be used to calculate the dissociation constant (Kd), a measure of the binding affinity.

Illustrative Data for Binding Affinity Determination by Fluorescence Quenching

The following table represents hypothetical data from a fluorescence quenching experiment to determine the binding affinity of this compound for a target protein. The peptide concentration is held constant while the target protein concentration is increased.

Target Protein Concentration [μM]Fluorescence Intensity (Arbitrary Units)Change in Fluorescence (ΔF)
01000
18515
27426
55545
103862
202575
501585
1001288

Table 1: Example data from a titration experiment. The change in fluorescence (ΔF) is plotted against the target protein concentration to fit a binding curve and calculate the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular binding event. By titrating this compound into a solution containing a target macromolecule, ITC provides a complete thermodynamic profile of the interaction in a single experiment. This method determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event, offering deep insights into the forces driving the association.

In a hypothetical study, the binding of this compound to a protein kinase was investigated. The resulting data indicate an exothermic reaction, suggesting that the binding is enthalpically driven, likely due to the formation of hydrogen bonds and favorable van der Waals interactions. The unfavorable entropy change may be attributed to the loss of conformational freedom of the peptide upon binding to the protein. The negative Gibbs free energy (ΔG) confirms that the binding is a spontaneous process.

Thermodynamic ParameterDefinitionHypothetical Value (this compound + Target)Interpretation
K_D (Dissociation Constant)A measure of binding affinity.45 µMIndicates a moderate binding affinity, common for peptide-protein interactions.
n (Stoichiometry)The molar ratio of the peptide to the target in the final complex.1.05Suggests a 1:1 binding model.
ΔH (Enthalpy Change)Heat released or absorbed upon binding.-9.2 kcal/molAn exothermic reaction, indicating favorable hydrogen bonding or van der Waals interactions are major drivers of binding.
TΔS (Entropy Change)The change in the randomness of the system upon binding.-2.0 kcal/molAn unfavorable entropy change, likely due to the conformational restriction of the peptide upon binding.
ΔG (Gibbs Free Energy)The overall energy change of binding (ΔG = ΔH - TΔS).-7.2 kcal/molA negative value confirms a spontaneous binding interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation events are measured as changes in the refractive index at the sensor surface, providing kinetic data on the interaction.

This analysis yields the association rate constant (k_a) and the dissociation rate constant (k_d). The ratio of these constants (k_d/k_a) provides the equilibrium dissociation constant (K_D), which is a measure of binding affinity. An illustrative SPR analysis of the this compound interaction with its target protein reveals a relatively fast association and a moderately slow dissociation, consistent with the affinity observed in ITC experiments.

Kinetic ParameterDefinitionHypothetical Value
k_a (Association Rate)The rate at which the peptide-target complex is formed.2.5 x 10³ M⁻¹s⁻¹
k_d (Dissociation Rate)The rate at which the peptide-target complex decays.1.1 x 10⁻¹ s⁻¹
K_D (Dissociation Constant)The equilibrium constant for the dissociation of the complex (k_d/k_a).44 µM

Ligand-Observed NMR Spectroscopy for Binding Epitope Mapping

Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying weak to moderate affinity interactions without the need for isotope labeling of the target protein. mdpi.com Techniques such as Saturation Transfer Difference (STD) NMR are particularly useful for identifying the binding epitope of a ligand—the specific parts of the molecule that are in close contact with the receptor.

In an STD-NMR experiment, selective saturation is applied to the protein's resonances. This saturation is transferred via spin diffusion to the protons of the bound ligand. The difference between the saturated and unsaturated spectra reveals which ligand protons received the saturation, with stronger signals indicating closer proximity to the protein surface. For this compound, a hypothetical STD-NMR analysis shows the highest amplification for the Tyrosine side chain protons, suggesting this residue is a key component of the binding epitope. The Glutamic acid residue also shows significant interaction, while the Alanine and Glycine residues appear to be less involved in direct binding.

Peptide ResidueProtons ObservedHypothetical STD Amplification Factor (%)Interpretation
Alanine (Ala)β-CH₃15Weak interaction with the target surface.
Glutamic acid (Glu)γ-CH₂65Significant contact with the target.
Tyrosine (Tyr)Aromatic Ring Protons100Primary binding determinant; in closest proximity to the target.
Glycine (Gly)α-CH₂10Minimal interaction, likely solvent-exposed.

Computational Approaches to Peptide-Target Interactions

Computational methods complement experimental techniques by providing atomic-level insights into the binding process. Molecular modeling can predict how this compound fits into a target's binding site, the stability of the resulting complex, and the energetic contributions of different forces to the binding affinity.

Molecular Docking for Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a wide range of conformations and orientations of the peptide within the binding site and use a scoring function to estimate the binding affinity of each pose.

A docking study of this compound into the active site of a protein kinase could predict a binding pose where the Tyrosine residue's hydroxyl group forms a critical hydrogen bond with a key active site residue. The negatively charged Glutamic acid side chain might form a salt bridge with a positively charged residue, while the rest of the peptide backbone establishes additional hydrogen bonds.

ParameterHypothetical Finding
Predicted Binding Energy (Score)-8.5 kcal/mol
Key Hydrogen BondsTyr hydroxyl with Asp167; Glu carboxylate with Lys72; Ala backbone C=O with Gly169
Hydrophobic InteractionsTyr aromatic ring with Leu25 and Val33
Electrostatic InteractionsGlu carboxylate with Lys72 (salt bridge)

Molecular Dynamics Simulations of Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com Starting from the best-docked pose, an MD simulation of the this compound-protein complex in a simulated aqueous environment can assess the stability of the binding pose and characterize the dynamic nature of the interactions. Key metrics such as Root Mean Square Deviation (RMSD) of the peptide and protein backbone atoms are monitored to evaluate structural stability. mdpi.com

A hypothetical 200-nanosecond MD simulation could show that the peptide remains stably bound within the active site, with low RMSD values for the peptide backbone. Analysis of Root Mean Square Fluctuation (RMSF) might indicate that the N- and C-termini of the peptide are more flexible, while the core residues (Glu, Tyr) involved in key interactions are more constrained.

MD Simulation MetricHypothetical ResultInterpretation
Peptide Backbone RMSD1.2 ± 0.3 ÅThe peptide maintains a stable conformation in the binding site.
Protein Backbone RMSD1.5 ± 0.4 ÅThe overall protein structure is not significantly perturbed by peptide binding.
Average RMSF (Glu-Tyr residues)0.8 ÅThe key binding residues are conformationally restricted.
Persistent Hydrogen Bonds3Key hydrogen bonds identified in docking are stable throughout the simulation.

Free Energy Calculations (e.g., FEP, MM/PBSA) for Binding Affinity Prediction

To obtain a more accurate prediction of binding affinity, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from the MD simulation trajectory. frontiersin.org MM/PBSA estimates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. frontiersin.org This approach deconstructs the binding free energy into contributions from van der Waals forces, electrostatics, polar solvation energy, and nonpolar solvation energy.

An MM/PBSA calculation for the this compound-protein complex would likely show that both van der Waals and electrostatic interactions are major favorable contributors to binding. The polar solvation energy typically opposes binding due to the desolvation penalty of polar groups, while the nonpolar solvation energy, related to the hydrophobic effect, provides a smaller, favorable contribution.

Energy ComponentHypothetical Value (kcal/mol)Contribution to Binding
ΔE_vdw (van der Waals)-35.8Highly favorable
ΔE_elec (Electrostatic)-28.5Highly favorable
ΔG_polar (Polar Solvation)+45.2Unfavorable
ΔG_nonpolar (Nonpolar Solvation)-4.1Favorable
ΔG_binding (Total) -23.2 Overall favorable binding

In Silico Alanine Scanning and Truncation Studies for Hotspot Identification

In silico alanine scanning is a computational method used to predict the change in binding free energy when an amino acid residue in a protein or peptide is mutated to alanine. This technique helps in identifying "hotspot" residues that are critical for molecular interactions. Truncation studies involve systematically removing amino acids from the ends of a peptide to determine the minimal sequence required for its activity.

For the peptide this compound, such studies would theoretically involve:

Alanine Scanning: Each residue (Alanine-1, Glutamic Acid-2, Tyrosine-3, Glycine-4) would be computationally replaced with alanine, and the resulting change in binding affinity to a hypothetical target protein would be calculated. This would indicate the relative importance of each side chain in the interaction. For example, replacing the bulky, aromatic side chain of Tyrosine with the small methyl group of alanine would likely result in a significant loss of binding energy if π-stacking or hydrogen bonding from the hydroxyl group is crucial.

Truncation Studies: A series of shorter peptides would be modeled, such as H-Ala-Glu-Tyr-OH, H-Glu-Tyr-Gly-OH, and H-Ala-Glu-OH, to assess their binding affinity compared to the full-length tetrapeptide. This would help to understand if the complete sequence is necessary for its biological function.

However, no studies have been published that apply these methodologies to this compound.

Structure-Binding Relationship (SBR) Studies

Structure-Binding Relationship (SBR) studies aim to elucidate how the three-dimensional structure of a molecule correlates with its binding affinity to a target. These studies are crucial for rational drug design.

For this compound, SBR studies would require:

Structural Determination: Obtaining the 3D structure of the peptide, both in its free form and when bound to a target protein, using techniques like X-ray crystallography or NMR spectroscopy.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding mode of the peptide and its analogs to a target protein.

Binding Affinity Assays: Experimentally measuring the binding affinities of the peptide and a library of its analogs to the target using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

By combining structural information with binding data for a series of analogs, researchers could build a model that explains how specific structural features of the peptide contribute to its binding affinity. Currently, there are no published SBR studies for this compound.

Cellular Biological Activity and Mechanisms of Action for H Ala Glu Tyr Gly Oh Analogs

Exploration of Specific Biological Pathways Modulated by Tetrapeptide Analogs

Analogs of the H-Ala-Glu-Tyr-Gly-OH sequence can influence cellular behavior by engaging with specific biological pathways. These interactions can range from binding to cell surface receptors to altering gene expression, leading to a cascade of downstream effects.

The interaction of tetrapeptide analogs with cell surface receptors, particularly G protein-coupled receptors (GPCRs), is a key mechanism for initiating cellular responses. The specificity of this binding is determined by the peptide's sequence and conformation, which must complement the receptor's binding pocket.

For instance, studies on cyclic tetrapeptides have demonstrated their ability to bind to opioid receptors, which are a class of GPCRs. The affinity of these peptides for μ (mu), δ (delta), and κ (kappa) opioid receptors can be modulated by altering the amino acids at specific positions within the peptide sequence. scispace.com For example, the tetrapeptide Tyr-c[D-Cys-Phe-D-Cys]-NH2 showed high binding affinity for all three opioid receptor types. scispace.com This interaction with a receptor initiates downstream signaling cascades that can alter cellular function.

Another model for peptide-receptor interaction involves the glucagon-like peptide-1 (GLP-1) receptor, also a GPCR. While GLP-1 itself is a larger peptide, studies of its analogs and truncated forms provide a two-domain binding model that could be applicable to tetrapeptides. nih.gov This model proposes that the N-terminus of the peptide interacts with the receptor's core domain to trigger activity, while other regions of the peptide contribute to binding affinity by interacting with the receptor's N-terminal domain. nih.gov

Peptide binding proteins that are part of transport systems also offer insights. Some utilize a "Venus fly-trap" mechanism, where the binding protein completely encloses the peptide ligand. nih.gov The binding is driven by interactions between the peptide backbone and the protein, highlighting the importance of the peptide's fundamental structure. nih.gov

Once inside a cell, peptide analogs can directly interfere with or modulate intracellular protein-protein interactions, which are fundamental to nearly all cellular processes. While specific data on this compound analogs is limited, the mechanisms of other bioactive peptides provide a framework for potential actions.

A prominent example is the regulation of actin dynamics. Actin is a critical protein involved in cell structure, motility, and division. The 43-amino acid peptide Thymosin Beta-4, and its derivative TB-500, function by sequestering actin monomers. peptidesciences.com This action prevents actin polymerization, thereby regulating cellular processes dependent on the actin cytoskeleton. peptidesciences.com Tetrapeptide analogs with appropriate structural motifs could potentially mimic such functions, binding to specific domains on intracellular proteins to disrupt or stabilize their interactions with other proteins.

A significant mechanism by which short peptides exert their biological effects is through the regulation of gene expression. researchgate.net By influencing the transcription of specific genes, these peptides can profoundly alter cellular function, differentiation, and response to stimuli. researchgate.netnih.gov

Experimental studies on synthetic tetrapeptides have shown that they can induce significant changes in the expression profiles of various tissues. For example, the tetrapeptide Cortagen (Ala-Glu-Asp-Pro) was found to alter the expression of 110 known genes in the heart tissue of mice. nel.edu These genes belonged to various functional categories, with expression changes ranging from a 5.42-fold increase to a 2.86-fold decrease. nel.edu

Similarly, the tetrapeptide known as Epitalon (Ala-Glu-Asp-Gly) is hypothesized to initiate the transcription of genes by binding to their promoter regions. researchgate.net Other studies have found that tetrapeptides like AEDG can regulate the expression of dozens of genes, influencing the differentiation of pluripotent cells toward various tissue types, including epidermis and nervous tissue. nih.gov This indicates that short peptides can play a significant role in fundamental biological processes like cell differentiation and functional activity. researchgate.netnih.gov

The table below summarizes the observed effects of various short peptides on gene expression in research models.

PeptideModel SystemKey Findings
Cortagen (Ala-Glu-Asp-Pro)CBA mice heart tissueModulated expression of 110 known genes, with up- and down-regulation observed. nel.edu
AEDG (Ala-Glu-Asp-Gly)Cell cultureRegulated the expression of 98 genes; activated differentiation of pluripotent cells. nih.gov
KE (Lys-Glu)Cell cultureRegulated the expression of 36 genes; activated neuronal differentiation. nih.gov
TKPRPGP (Thr-Lys-Pro-Arg-Pro-Gly-Pro)Mouse spleenAltered mRNA expression of 34 genes for chemokines, cytokines, and their receptors. nih.gov

This table presents data from various short peptide studies to illustrate the potential mechanisms of this compound analogs.

Mechanisms of Intracellular Entry for Cell-Permeable Analogs

For tetrapeptide analogs to modulate intracellular targets, they must first cross the plasma membrane. Cell-permeable peptides (CPPs), also known as protein transduction domains, are short peptides capable of traversing cellular membranes. nih.govbachem.com They can achieve this through two primary pathways: endocytosis-dependent uptake and direct translocation. unil.chnih.gov The preferred pathway can depend on factors such as the peptide's sequence and charge, its concentration, and the cell type. nih.govfrontiersin.org

Endocytosis is an energy-dependent process where the cell engulfs substances from its exterior. CPPs can leverage this pathway to gain entry. The process often begins with the interaction of cationic (positively charged) peptides with anionic (negatively charged) heparan sulfate (B86663) proteoglycans on the cell surface. nih.gov This interaction can lead to the clustering of these molecules and subsequent internalization via an endocytic vesicle. nih.gov

Macropinocytosis, a form of endocytosis involving the formation of large fluid-filled vesicles, has been identified as a key uptake mechanism for some CPPs, such as the TAT peptide derived from the HIV-1 virus. nih.gov Endocytic uptake is generally inhibited at low temperatures (e.g., below 20°C). nih.gov Studies have shown that for some peptides, endocytosis becomes the dominant entry mechanism at higher concentrations (above 2 μM). nih.gov

Direct translocation is an energy-independent process that allows CPPs to pass directly through the lipid bilayer of the plasma membrane into the cytosol. nih.govunil.ch This mechanism is often favored at lower peptide concentrations. nih.gov Several models have been proposed to explain this phenomenon:

Pore Formation: Some models suggest that CPPs create transient, water-filled pores in the membrane. unil.ch This process may be initiated by a localized hyperpolarization of the membrane potential, allowing the positively charged peptides to cross into the cell. unil.ch The pores are temporary and seal after the peptide has entered. unil.ch

Carpet Model: In this model, the peptides accumulate on the surface of the cell membrane, forming a "carpet-like" layer. researchgate.net At a critical concentration, this disrupts the membrane's integrity, leading to the formation of transient openings through which the peptides can pass. researchgate.net

Inverted Micelle Model: This model proposes that the interaction between CPPs and the membrane lipids leads to the formation of an inverted micelle, which is a spherical structure with the peptide encapsulated inside. researchgate.netmonash.edu This lipid-peptide complex then translocates across the membrane, releasing the peptide into the cytoplasm. monash.edu There is evidence suggesting a correlation between this translocation and the flipping of phospholipid molecules from one leaflet of the membrane to the other. monash.edu

These direct translocation mechanisms are initiated by the electrostatic attraction between positively charged residues on the peptide (like arginine and lysine) and negatively charged components of the cell membrane, such as phospholipids. researchgate.netnih.gov

Impact of Tetrapeptide Modifications on Cell Permeability

The ability of a peptide to traverse the cell membrane is a critical determinant of its biological efficacy. For tetrapeptides like this compound, which are generally hydrophilic, modifications are often necessary to improve cell permeability. One common strategy is the introduction of unnatural amino acids containing hydrogen bond acceptors, which can promote the formation of intramolecular hydrogen bonds. This masks the polar amide groups, reducing the energy penalty for the peptide to enter the hydrophobic lipid bilayer of the cell membrane.

Studies on various tetrapeptides have shown that their passive permeability can be significantly enhanced through such modifications. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used method to assess the passive permeability of synthetic peptides. nih.gov Research on a library of over thirty tetrapeptides has demonstrated that experimental permeability values can span three orders of magnitude depending on the specific modifications, offering valuable insights for designing more permeable analogs of this compound. nih.gov

Investigation of Biological Functions in Recombinant Systems and Cell Cultures

To elucidate the biological functions of this compound analogs, researchers employ a variety of in vitro systems, including recombinant protein expression and cell-based assays.

Cell-Based Assays for Functional Screening and Activity Profiling

Cell-based assays are indispensable tools for screening libraries of this compound analogs to identify compounds with desired biological activities. These assays can be designed to measure a wide range of cellular responses, such as changes in gene expression, protein-protein interactions, or cell viability. High-content screening (HCS) platforms, which integrate automated microscopy with sophisticated image analysis, are particularly powerful for profiling the effects of multiple peptide analogs on various cellular parameters simultaneously.

Enzymatic Activity Assays

Enzymatic assays are crucial for determining whether this compound analogs can modulate the activity of specific enzymes. These assays can be performed using purified recombinant enzymes or within cell lysates. By measuring the rate of substrate conversion to product in the presence of varying concentrations of a peptide analog, researchers can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Ka). This information is vital for understanding the mechanism of action and for optimizing the potency of the analogs.

Structure-Activity Relationship (SAR) Studies for this compound Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogs correlates with their biological activity. These studies involve systematically modifying the peptide and assessing the impact of these changes on its function.

Directed Amino Acid Substitutions and their Functional Consequences

The substitution of specific amino acids within the this compound sequence can have profound effects on its biological activity. For example, replacing an amino acid with a non-natural counterpart or an amino acid with different physicochemical properties (e.g., size, charge, hydrophobicity) can alter the peptide's conformation, stability, and interaction with its biological target. Alanine (B10760859) scanning, where each amino acid residue is systematically replaced with alanine, is a common technique to identify key residues for activity.

The following table illustrates hypothetical outcomes of directed amino acid substitutions on the activity of a this compound analog, based on general principles of peptide chemistry.

PositionOriginal Amino AcidSubstitutionRelative Activity (%)
1Alanine (Ala)Glycine (B1666218) (Gly)80
1Alanine (Ala)Valine (Val)110
2Glutamic Acid (Glu)Aspartic Acid (Asp)95
2Glutamic Acid (Glu)Glutamine (Gln)50
3Tyrosine (Tyr)Phenylalanine (Phe)70
3Tyrosine (Tyr)Tryptophan (Trp)120
4Glycine (Gly)Alanine (Ala)90

Note: The data in this table is illustrative and intended to demonstrate the concept of SAR studies. Actual experimental results would be required to determine the precise effects of these substitutions.

N-terminal and C-terminal Modifications on Biological Activity

Modifications at the N-terminus (amino group) and C-terminus (carboxyl group) of this compound are critical for enhancing its stability and modulating its biological activity.

N-terminal Modifications: N-terminal acetylation, the addition of an acetyl group, is a common modification that can protect the peptide from degradation by aminopeptidases and may also influence its interaction with biological targets. nih.gov Other modifications, such as the attachment of fatty acids (lipidation), can enhance membrane association and cell permeability.

C-terminal Modifications: C-terminal amidation, the replacement of the C-terminal carboxyl group with an amide group, is another prevalent modification. researchgate.netnih.gov This change neutralizes the negative charge of the carboxylate, which can alter the peptide's solubility, receptor binding affinity, and resistance to carboxypeptidases. researchgate.netnih.gov

The table below provides a conceptual overview of the potential effects of terminal modifications on the properties of this compound analogs.

ModificationLocationPotential Effect
AcetylationN-terminusIncreased stability, altered target interaction nih.gov
LipidationN-terminusEnhanced membrane permeability
AmidationC-terminusIncreased stability, altered receptor binding researchgate.netnih.gov
EsterificationC-terminusIncreased hydrophobicity, potential prodrug strategy

Note: This table presents generalized potential effects of terminal modifications. The specific impact of any modification must be determined empirically for each this compound analog.

Design and Synthesis of Cyclic and Conformationally Constrained Analogs

The rationale for designing cyclic and conformationally constrained peptide analogs is to enhance their biological activity, selectivity, and metabolic stability by reducing their conformational flexibility. This approach can lock the peptide into a bioactive conformation, thereby increasing its affinity for its target receptor and potentially reducing off-target effects.

Common strategies for cyclization include:

Head-to-tail cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid.

Side-chain to side-chain cyclization: Covalent linkage between the side chains of two amino acid residues. This can be achieved through the formation of disulfide bonds (between two cysteine residues), lactam bridges (between an acidic and a basic residue), or other chemical linkages.

Backbone to side-chain cyclization: Formation of a covalent bond between a backbone amide or carbonyl group and an amino acid side chain.

The synthesis of such constrained analogs typically involves solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor, followed by a solution-phase or on-resin cyclization step. The choice of cyclization strategy depends on the desired ring size and the chemical nature of the amino acid side chains.

Hypothetical Application to this compound:

For the tetrapeptide this compound, a potential cyclization strategy could involve the formation of a lactam bridge between the γ-carboxyl group of the glutamic acid (Glu) side chain and a primary amine. This could be the N-terminal amine of alanine (Ala) or the amine of a strategically introduced basic amino acid.

Table 1: Potential Cyclization Strategies for this compound Analogs

Cyclization StrategyResidues Involved (Hypothetical)Linkage TypePotential Advantage
Head-to-TailAla (N-terminus) and Gly (C-terminus)Amide BondCreates a simple cyclic tetrapeptide.
Side-Chain to Side-ChainGlu and an introduced Lys/OrnLactam BridgeOffers flexibility in ring size depending on the position of the basic residue.
Backbone to Side-ChainAla (N-terminus) and Glu (side-chain)Amide BondResults in a smaller, more rigid cyclic structure.

This table is based on established peptide chemistry principles and is hypothetical due to the lack of specific research on this compound analogs.

Incorporation of Non-Canonical Amino Acids for Enhanced Activity

The incorporation of non-canonical amino acids (ncAAs) is a powerful tool for modifying the properties of peptides. By introducing amino acids with novel side chains or backbone structures, it is possible to enhance receptor binding, improve metabolic stability, and introduce new functionalities.

Key objectives for incorporating ncAAs include:

Increasing proteolytic resistance: Substitution of L-amino acids with D-amino acids or N-methylated amino acids can prevent degradation by proteases.

Modulating receptor affinity and selectivity: The introduction of novel side chains can create new interactions with the target receptor, leading to enhanced binding or altered selectivity.

Introducing biophysical probes: Fluorescent or photo-reactive ncAAs can be incorporated to study peptide-receptor interactions.

The synthesis of peptides containing ncAAs is typically achieved through SPPS, where the desired ncAA is introduced as a protected building block during the chain assembly.

Hypothetical Application to this compound:

To enhance the activity of this compound, one could envision several modifications involving ncAAs. For instance, replacing L-Alanine with D-Alanine could increase stability against aminopeptidases. To probe the role of the tyrosine (Tyr) residue, analogs containing modified tyrosine derivatives, such as p-fluoro-phenylalanine or O-methyl-tyrosine, could be synthesized.

Table 2: Hypothetical Non-Canonical Amino Acid Modifications for this compound Analogs

PositionOriginal ResidueNon-Canonical ReplacementRationale
1AlanineD-AlanineEnhance proteolytic stability.
1Alanineα-aminoisobutyric acid (Aib)Induce a helical conformation.
3Tyrosinep-fluoro-phenylalanineModulate electronic properties of the aromatic ring.
3TyrosineO-methyl-tyrosinePrevent phosphorylation and alter hydrogen bonding capacity.
4GlycineSarcosine (N-methylglycine)Increase flexibility and resistance to degradation.

This table presents hypothetical modifications based on common strategies in peptide design, as specific data for this compound analogs is not available.

Peptide Degradation Pathways and Stability Studies of H Ala Glu Tyr Gly Oh

Enzymatic Degradation Mechanisms

Enzymatic degradation, or proteolysis, is the process by which proteases and peptidases cleave the peptide bonds linking amino acids. qiagenbioinformatics.comunc.edu The susceptibility of H-Ala-Glu-Tyr-Gly-OH to these enzymes is dictated by its specific amino acid sequence.

Susceptibility to Common Proteases and Peptidases (e.g., aminopeptidases, endopeptidases)

The peptide this compound can be targeted by two main classes of proteolytic enzymes: aminopeptidases and endopeptidases.

Aminopeptidases: These enzymes catalyze the cleavage of amino acids from the N-terminus of peptides. wikipedia.orgnih.gov Given that the N-terminal residue of the peptide is Alanine (B10760859), it is susceptible to the action of various aminopeptidases, such as alanine aminopeptidase, which would release the N-terminal Alanine residue. patsnap.com Aminopeptidases play a significant role in the final digestion of peptides and protein metabolism. wikipedia.orgpatsnap.com

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain and exhibit specificity for particular amino acid sequences. nih.gov The sequence Ala-Glu-Tyr-Gly contains recognition sites for several common endopeptidases:

Chymotrypsin: This digestive enzyme preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). unc.edupearson.com The presence of a Tyrosine residue makes this compound a likely substrate for chymotrypsin.

Pepsin: Active in highly acidic environments, pepsin typically cleaves on the N-terminal side of aromatic amino acids (Phe, Trp, Tyr). unc.edupearson.com Therefore, the peptide is also a potential substrate for pepsin.

Proteinase K: This is a broad-spectrum serine protease that preferentially cleaves peptide bonds adjacent to the carboxyl group of aliphatic and aromatic amino acids, making the Alanine and Tyrosine residues in the peptide potential cleavage sites. expasy.org

Elastase: Human neutrophil elastase, for example, shows a preference for cleaving at small aliphatic amino acids like Alanine (Ala) and Valine (Val) in the P1 position. nih.gov This suggests that the peptide bond following Alanine could be a target for elastase-like enzymes. nih.govresearchgate.net

Conversely, the peptide is expected to be resistant to certain other common proteases. For instance, Trypsin specifically cleaves at the C-terminus of basic amino acids like Lysine (B10760008) and Arginine, neither of which is present in the this compound sequence. qiagenbioinformatics.comunc.edu

Identification of Specific Proteolytic Cleavage Sites

Based on the known specificities of common proteases, the potential cleavage sites within this compound can be identified. The cleavage of a peptide bond results in the formation of smaller peptide or amino acid fragments. The nomenclature P1-P1' designates the amino acid residues on either side of the scissile bond, with P1 being the residue on the N-terminal side. qiagenbioinformatics.comnih.gov

For this compound, the specific cleavage sites are as follows:

An aminopeptidase would cleave the N-terminal Alanine, breaking the Ala-Glu bond at the very beginning of the chain to release free Alanine.

Chymotrypsin would cleave C-terminal to the Tyrosine residue, targeting the Tyr-Gly bond.

Pepsin would cleave N-terminal to the Tyrosine residue, targeting the Glu-Tyr bond.

Elastase would cleave C-terminal to the Alanine residue, targeting the Ala-Glu bond.

The following table summarizes the potential enzymatic degradation of this compound.

ProteaseP1 ResidueCleavage Site (Bond)Resulting Fragments
AminopeptidaseAlanineH-Ala | Glu-Tyr-Gly-OHH-Ala-OH and H-Glu-Tyr-Gly-OH
ChymotrypsinTyrosineH-Ala-Glu-Tyr | Gly-OHH-Ala-Glu-Tyr-OH and H-Gly-OH
PepsinGlutamic AcidH-Ala-Glu | Tyr-Gly-OHH-Ala-Glu-OH and H-Tyr-Gly-OH
ElastaseAlanineH-Ala | Glu-Tyr-Gly-OHH-Ala-OH and H-Glu-Tyr-Gly-OH

Chemical Degradation Pathways

In addition to enzymatic action, peptides can degrade through various chemical reactions, influenced by factors such as pH and the presence of oxidizing agents. libretexts.org

Hydrolysis of Peptide Bonds (e.g., acid- or base-catalyzed)

Peptide bonds are amide linkages that are susceptible to hydrolysis under both acidic and basic conditions, although they are generally stable at neutral pH. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the peptide bond is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This process ultimately leads to the cleavage of the peptide bond. rsc.orgnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, the peptide bond is attacked directly by a hydroxide (B78521) ion, a strong nucleophile. youtube.com This leads to the formation of a tetrahedral intermediate which then collapses to break the peptide bond.

All three peptide bonds within this compound (Ala-Glu, Glu-Tyr, and Tyr-Gly) are susceptible to both acid- and base-catalyzed hydrolysis, which would result in the breakdown of the peptide into its constituent amino acids.

Peptide BondConditionGeneral Outcome
Ala-GluAcidic or BasicCleavage of the peptide bond
Glu-TyrAcidic or BasicCleavage of the peptide bond
Tyr-GlyAcidic or BasicCleavage of the peptide bond

Oxidation of Tyrosine Residue

The phenol (B47542) side chain of the Tyrosine residue is particularly vulnerable to oxidation. rsc.org Tyrosine is one of the primary targets for protein oxidation by various reactive oxygen species. researchgate.netresearchgate.net

Oxidation can be induced by factors such as UV radiation, metal-catalyzed reactions, and reactive radicals like the hydroxyl radical (•OH). rsc.orgresearchgate.net This can lead to the formation of several modified products, which may alter the peptide's structure and function. nih.gov Key oxidative modifications include:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring, forming 3,4-dihydroxyphenylalanine (DOPA). nih.govnih.gov

Cross-linking: The formation of dityrosine, where two tyrosine residues form a covalent bond, leading to peptide dimerization or aggregation. nih.gov

Nitration: The addition of a nitro group to the aromatic ring, forming 3-nitrotyrosine. rsc.org

Oxidative ModificationResulting ProductDescription
Hydroxylation3,4-dihydroxyphenylalanine (DOPA)Addition of a hydroxyl group to the tyrosine ring. nih.gov
DimerizationDityrosineFormation of a covalent cross-link between two tyrosine residues. nih.gov
Nitration3-NitrotyrosineAddition of a nitro group (NO₂) to the tyrosine ring. rsc.org

Deamidation of Glutamic Acid Residue (less common but potential)

Deamidation is a chemical reaction in which an amide functional group is removed. wikipedia.org This reaction is common for amino acids with side-chain amides, such as Asparagine (Asn) and Glutamine (Gln). wikipedia.orgnih.gov In this process, the side-chain amide of glutamine is hydrolyzed to a carboxylic acid, converting the glutamine residue into a glutamic acid residue. bu.edunih.gov

The peptide this compound contains a Glutamic Acid (Glu) residue, which already possesses a carboxylic acid side chain. It does not have a side-chain amide. Therefore, glutamic acid cannot undergo deamidation. This degradation pathway is not applicable to the specified peptide, as the reaction's product (glutamic acid) is already present in the sequence.

Formation of Diketopiperazines and Pyroglutamic Acid

The chemical structure of this compound is susceptible to intramolecular reactions that can lead to degradation. Two common pathways are the formation of diketopiperazines and pyroglutamic acid.

Diketopiperazines (DKPs) are cyclic dipeptides that can form from the N-terminus of a peptide chain. This process is initiated by the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the second peptide bond. researchgate.net For this compound, this would involve the N-terminal Alanine and the adjacent Glutamic acid. The presence of a Glycine (B1666218) residue at the third position can influence the rate of diketopiperazine formation. sigmaaldrich.com The reaction leads to the cleavage of the first two amino acids, resulting in the formation of a diketopiperazine and a truncated peptide. researchgate.net

Another significant degradation pathway for this specific tetrapeptide is the formation of pyroglutamic acid (pE) from the N-terminal Glutamic acid. acs.orgnih.govacs.org This is a non-enzymatic intramolecular cyclization reaction where the side-chain carboxyl group of the N-terminal Glutamic acid attacks its own α-amino group, leading to the formation of a five-membered ring and the elimination of a water molecule. acs.orgnih.govacs.org This conversion results in a loss of the N-terminal primary amine, making the peptide more acidic. nih.gov The rate of pyroglutamic acid formation is pH-dependent, with increased rates observed at both acidic (pH 4) and basic (pH 8) conditions, and minimal formation around pH 6.2. nih.govacs.org Studies on other proteins have shown that this conversion can occur in vitro and in vivo. nih.govnih.gov For instance, the half-life of an N-terminal glutamic acid in a pH 4.1 buffer at 45°C was found to be approximately 9 months. nih.gov

The following table summarizes the key aspects of these degradation pathways for this compound.

Degradation PathwayInvolved ResiduesResulting ProductsInfluencing Factors
Diketopiperazine Formation H-Ala-Glu-cyclo(Ala-Glu) + Tyr-Gly-OHPeptide sequence, pH, temperature
Pyroglutamic Acid Formation H-Ala-Glu-pGlu-Tyr-Gly-OH + AlapH, temperature

Racemization of Chiral Amino Acids

The constituent amino acids of this compound, namely Alanine, Glutamic Acid, and Tyrosine, are chiral and exist in the L-configuration in the native peptide. Racemization is the process by which these L-amino acids convert to their D-isomers, potentially altering the peptide's biological activity and efficacy. veeprho.com This can occur during peptide synthesis, purification, and storage, and is influenced by factors such as pH, temperature, and the presence of certain reagents. highfine.comacs.org The activation of the carboxylic acid group during peptide bond formation is a critical step where racemization can occur. highfine.com The use of certain additives like HOBt, HOAt, and 6-Cl-HOBt can help to suppress racemization during synthesis. highfine.compeptide.com

Strategies for Enhancing Tetrapeptide Stability in Research Applications

Several strategies can be employed to improve the stability of this compound and other tetrapeptides in research settings. These approaches focus on rational design, chemical modifications, and optimized formulation and storage.

Rational Design of Protease-Resistant Analogs

A key approach to enhancing peptide stability is the rational design of analogs that are less susceptible to enzymatic degradation by proteases. This can be achieved by identifying the protease cleavage sites within the peptide sequence and modifying the adjacent amino acids. While the specific protease susceptibility of this compound is not detailed, general strategies for designing protease-resistant peptides include the incorporation of unnatural amino acids or modifications to the peptide backbone. nih.gov By understanding the substrate specificity of common proteases, researchers can design tetrapeptide analogs with increased stability. usc.edu

Chemical Modifications to Improve Stability

Various chemical modifications can significantly enhance the stability of tetrapeptides. alliedacademies.org These modifications can protect against both chemical degradation and enzymatic cleavage.

D-amino acids: Replacing one or more of the L-amino acids with their D-isomers can dramatically increase resistance to proteases, as these enzymes are stereospecific for L-amino acids. nih.govnih.govyoutube.com

N-methylation: Methylation of the amide nitrogen in the peptide backbone can prevent protease binding and cleavage. nih.govresearchgate.netresearchgate.net This modification can also improve the pharmacokinetic properties of the peptide. researchgate.net

Backbone modifications: Other alterations to the peptide backbone, such as the introduction of β-amino acids, can also confer resistance to proteolysis. nih.govyoutube.com

Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can increase its conformational rigidity and protect it from exopeptidases. nih.govcreative-peptides.comnih.govresearchgate.net Cyclization has been shown to significantly improve serum stability. creative-peptides.com

The table below illustrates the potential impact of these modifications on peptide stability.

Modification StrategyMechanism of Stability EnhancementPotential Impact
Substitution with D-amino acids Steric hindrance to protease enzymes. nih.govyoutube.comIncreased resistance to enzymatic degradation. nih.gov
N-methylation Prevents protease binding by modifying the peptide backbone. researchgate.netEnhanced stability against proteases and improved pharmacokinetic properties. researchgate.netresearchgate.net
Backbone modifications (e.g., β-amino acids) Alters the peptide backbone structure, making it unrecognizable to proteases. nih.govIncreased proteolytic resistance. youtube.com
Cyclization Reduces conformational flexibility and protects termini from exopeptidases. creative-peptides.comnih.govSignificantly improved serum stability and resistance to degradation. nih.govresearchgate.net

Formulation and Storage Conditions for Research Samples

Proper formulation and storage are critical for maintaining the integrity of research samples of this compound.

For optimal long-term stability, peptides should be stored in a lyophilized (freeze-dried) state at -20°C or -80°C in a tightly sealed container with a desiccant. jpt.comgenscript.comlifetein.com.cn This minimizes degradation from moisture and temperature fluctuations. alliedacademies.org Peptides containing residues prone to oxidation, such as Tyrosine, should be stored under an inert atmosphere. genscript.com When preparing to use the peptide, the container should be allowed to warm to room temperature before opening to prevent condensation. lifetein.com.cn

Once reconstituted in a solvent, the peptide's stability is significantly reduced. bachem.com Therefore, it is recommended to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or lower. genscript.comcreative-peptides.com The choice of solvent and pH is also crucial. A buffer at a pH of 5-6 is often recommended to minimize degradation. genscript.com Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation. jpt.comgenscript.com

The following table provides general guidelines for the storage of this compound research samples.

Storage FormRecommended TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°C jpt.comlifetein.com.cnSeveral years lifetein.com.cnStore in a desiccated, dark environment. jpt.comgenscript.com Allow to warm to room temperature before opening. lifetein.com.cn
Reconstituted Solution -20°C or lower genscript.comLimited (days to weeks) bachem.comcreative-peptides.comAliquot to avoid freeze-thaw cycles. genscript.com Use a buffer with a pH of 5-6. genscript.com

Advanced Research Applications of this compound and its Analogs

The tetrapeptide this compound, composed of the amino acids Alanine, Glutamic Acid, Tyrosine, and Glycine, serves as a valuable entity in advanced biochemical and biomedical research. Its defined sequence and the specific chemical properties of its constituent amino acid residues make it and its analogs powerful tools in various scientific investigations.

Future Directions and Emerging Research Avenues for H Ala Glu Tyr Gly Oh

Integration of Artificial Intelligence and Machine Learning in Tetrapeptide Design and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of tetrapeptides like H-Ala-Glu-Tyr-Gly-OH. polifaces.de These computational tools can analyze vast datasets to identify patterns and relationships that are not apparent through traditional research methods, thereby accelerating the discovery of novel peptide therapeutics. nih.gov AI algorithms can sift through extensive information from protein databases, genomic data, and chemical libraries to construct predictive models that accurately forecast the biological and physicochemical properties of peptides. nih.gov

Table 1: AI and Machine Learning Approaches in Tetrapeptide Research

AI/ML Approach Application in Tetrapeptide Research Potential Benefit for this compound
Predictive Modeling Forecasts bioactivity, toxicity, and physicochemical properties (e.g., stability, solubility). nih.govyoutube.com Prioritize modifications to enhance therapeutic potential and reduce experimental costs.
Deep Generative Models (VAEs, GANs) Designs novel peptide sequences with optimized properties for specific clinical uses. polifaces.denih.gov Generate variants with improved half-life, bioavailability, and target specificity.
Sequence-Based Design (e.g., PepMLM) Creates peptide binders for protein targets, even those with unknown 3D structures. news-medical.net Expand the range of potential therapeutic targets for the tetrapeptide.
Multi-Parameter Optimization Simultaneously engineers a spectrum of desired properties into designed peptides. peptilogics.com Efficiently create a final compound with a balanced profile of efficacy and drug-like properties.

High-Throughput Screening Methodologies for Novel Tetrapeptide Activities

High-Throughput Screening (HTS) methodologies are essential for rapidly assessing the biological activities of large libraries of peptides, including variants of this compound. nih.govnih.gov These techniques allow researchers to test thousands or even millions of compounds in parallel to identify "hits" with desired functions. Peptide libraries, often synthesized on solid supports like cellulose (B213188) membranes, can be used to systematically evaluate how substitutions of individual amino acids affect a peptide's activity. nih.goveurogentec.com

One common HTS application is in the discovery of antimicrobial peptides. nih.gov A vesicle-based screen can rapidly identify peptides that permeabilize bacterial membranes, a common mechanism for antimicrobial action. nih.gov Another approach involves screening peptide libraries against whole organisms, such as bacteria or fungi, in multi-well plates to directly identify the most potent antimicrobial candidates. nih.gov For instance, researchers could create a library based on the this compound sequence and screen it for activity against various pathogens.

Fluorescence-based assays are another powerful HTS tool. These assays can be designed to measure a wide range of biological activities, from enzyme inhibition to receptor binding. drugtargetreview.com For example, a competitive binding assay using a fluorescently labeled known binder can quickly identify peptides from a library that have a high affinity for a specific target protein. drugtargetreview.com This method is fast, inexpensive, and easily implemented for screening large numbers of compounds. drugtargetreview.com Such HTS platforms enable the simultaneous optimization of multiple peptide activities, leading to the generation of novel sequences with diverse biological properties. researchgate.net

Table 2: High-Throughput Screening (HTS) Methodologies for Tetrapeptides

HTS Methodology Description Application for this compound
Peptide Arrays on Membranes Libraries of peptide variants are synthesized on a solid support and screened for activities like antibiofilm or immunomodulatory effects. nih.govresearchgate.net Systematically identify amino acid substitutions that enhance or introduce new biological functions.
Vesicle-Based Permeabilization Assays Measures the ability of peptides to disrupt synthetic lipid vesicles, indicating potential antimicrobial activity. nih.gov Rapidly screen for variants with membrane-disrupting properties against pathogenic microbes.
Whole-Organism Screening Peptides are tested in parallel against cultures of microorganisms (bacteria, fungi) to identify those with sterilizing activity. nih.gov Discover novel antimicrobial activities against a broad spectrum of pathogens.
Fluorescence-Based Competitive Binding A fluorescently labeled peptide with known affinity is displaced from its target by library peptides, allowing for the identification of strong binders. drugtargetreview.com Efficiently find variants with high affinity for a specific therapeutic target, such as a receptor or enzyme.
Fluorescence-Activated Cell Sorting (FACS) Intact cells that have taken up or interacted with fluorescently labeled peptides are sorted, enabling screening for activities like sugar-transfer. nih.gov Isolate and identify peptide variants with specific cellular uptake or enzymatic modification activities.

Development of Advanced Biorelevant Systems for Studying Tetrapeptide Mechanisms

A key area of focus is the use of membrane model systems to study how peptides interact with cell membranes. nih.gov These systems can range from simple micelles and liposomes to more complex artificial membrane models. nih.gov By incorporating peptides into these models, scientists can observe how they affect membrane structure and dynamics. nih.gov For example, techniques like electron spin resonance (ESR) and tyrosine fluorescence quenching can determine the specific location and orientation of a peptide within a membrane, revealing whether it inserts into the hydrophobic core or remains at the aqueous interface. nih.gov This information is critical for understanding the mechanisms of antimicrobial peptides or those designed to cross cellular barriers. nih.gov

In addition to membrane models, in silico prediction models are becoming increasingly sophisticated. nih.gov Atomistic physical models can now predict the passive membrane permeability of peptides without the need for experimental training data. nih.gov These computational approaches, combined with in vitro stability assays using biological matrices, provide a comprehensive picture of a peptide's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This multi-faceted approach allows for a more accurate prediction of how this compound and its derivatives will behave in a physiological setting.

Table 3: Advanced Biorelevant Systems for Tetrapeptide Research

Biorelevant System Description Information Gained for this compound
Micelles and Liposomes Simple, self-assembling lipid structures that model the basic properties of cell membranes. nih.gov Initial assessment of membrane interaction, location (hydrophobic core vs. aqueous interface), and conformational changes upon binding. nih.gov
In Vitro Stability Assays Incubation of the peptide with biological matrices (e.g., plasma, liver microsomes) to measure degradation over time. nih.gov Determination of metabolic stability, in vitro half-life, and identification of degradation products. nih.gov
In Silico Permeability Models Computational models that predict a peptide's ability to cross biological membranes based on its physicochemical properties. nih.gov Estimation of cell permeability and oral bioavailability before synthesis, guiding the design of more drug-like variants. nih.gov
Animal Models (e.g., PVC) In vivo studies, such as in portal vein cannulated (PVC) animals, to directly measure absorption and first-pass metabolism. nih.gov Determination of in vivo bioavailability and the fraction of the peptide absorbed after administration. nih.gov

Exploration of Novel Post-Translational Modifications and their Impact on Tetrapeptide Function

Post-translational modifications (PTMs) are covalent changes to peptides and proteins that occur after their synthesis and can dramatically alter their function, stability, and activity. ambiopharm.comwikipedia.orgthermofisher.com Exploring novel PTMs for the tetrapeptide this compound represents a promising avenue for enhancing its therapeutic properties. PTMs can expand the chemical diversity of the standard amino acids, providing new functional groups and interaction interfaces. thermofisher.comnih.gov

Common PTMs include phosphorylation, glycosylation, acetylation, and methylation. thermofisher.comgsconlinepress.com Phosphorylation, the addition of a phosphate (B84403) group, is a key regulator of enzyme activity and protein interactions. thermofisher.comnih.gov For this compound, phosphorylation of the tyrosine residue could modulate its binding to target proteins. Glycosylation, the attachment of sugar moieties, can improve protein folding, stability, and cell adhesion. thermofisher.comoup.com Modifying the peptide with a sugar group could potentially increase its half-life in circulation.

Table 4: Impact of Post-Translational Modifications (PTMs) on Tetrapeptide Function

Post-Translational Modification Description Potential Effect on this compound
Phosphorylation Addition of a phosphate group, typically to Ser, Thr, or Tyr residues. thermofisher.com Alter the peptide's charge and conformation, potentially modulating its interaction with target proteins and controlling its activity. nih.gov
Glycosylation Attachment of a sugar moiety to an 'N' or 'O' atom in an amino acid side chain. ambiopharm.comthermofisher.com Influence folding, improve stability, and affect cell adhesion properties. ambiopharm.comthermofisher.com
Acetylation Addition of an acetyl group to the N-terminus or a lysine (B10760008) side chain. ambiopharm.com Reduce the peptide's charge and potentially alter its interactions and function. ambiopharm.comnih.gov
Methylation Addition of a methyl group to N, O, or S atoms in various amino acids. ambiopharm.comgsconlinepress.com Increase hydrophobicity and prevent proteolytic degradation by enzymes. ambiopharm.com
Fatty Acylation (Lipidation) Incorporation of a fatty acid chain. ambiopharm.com Promote binding to and interaction with cellular membranes. ambiopharm.com
Cyclization Forming a cyclic structure (e.g., head-to-tail, side-chain to side-chain). ambiopharm.com Increase resistance to proteolytic degradation and improve protein-protein interactions. ambiopharm.com

Q & A

Basic Research Questions

Q. How is H-Ala-Glu-Tyr-Gly-OH synthesized and characterized in academic research?

  • Methodology :

  • Solid-Phase Peptide Synthesis (SPPS) is commonly employed, using Fmoc/t-Bu chemistry. The sequence is assembled stepwise on resin, with deprotection and coupling monitored via Kaiser tests.
  • Characterization :
  • HPLC (≥95% purity threshold) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • NMR (1H/13C) to verify backbone connectivity and side-chain integrity, particularly for glutamic acid (Glu) and tyrosine (Tyr) residues .
  • Critical Step : Post-synthesis cleavage and side-chain deprotection (e.g., TFA/scavenger cocktail) must be optimized to avoid racemization or truncations .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

Technique Purpose Parameters
RP-HPLCPurity assessmentC18 column, 0.1% TFA, 5–60% acetonitrile gradient over 30 min
Circular Dichroism (CD)Secondary structure analysisFar-UV range (190–250 nm), 20°C, phosphate buffer (pH 7.4)
Amino Acid Analysis (AAA)Composition verificationHydrolysis (6M HCl, 110°C, 24h), derivatization with ninhydrin
  • Data Interpretation : Discrepancies in MS/NMR spectra may indicate incomplete deprotection or oxidation of Tyr residues .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis of this compound to improve yield and purity?

  • Experimental Design :

  • Factor Screening : Use a fractional factorial design to test variables:
  • Coupling reagent (e.g., HBTU vs. PyBOP),
  • Solvent (DMF vs. NMP),
  • Temperature (25°C vs. 40°C).
  • Response Metrics : Yield (gravimetric analysis), purity (HPLC area%), and diastereomer formation (CD/MS).
  • Example Finding : Elevated temperatures (40°C) with PyBOP in NMP reduced coupling time by 30% but increased Tyr oxidation risk; antioxidants (e.g., DTT) mitigated this .

Q. How should contradictory data on the biological activity of this compound be resolved?

  • Conflict Analysis Framework :

Source Evaluation : Compare primary vs. secondary literature. Prioritize peer-reviewed studies with full experimental details (e.g., solvent, buffer pH, cell lines) .

Reproducibility Testing : Replicate conflicting assays (e.g., enzyme inhibition or receptor binding) under identical conditions.

Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC50 variability due to assay sensitivity thresholds) .

  • Case Study : A 2024 study reported conflicting IC50 values (5 µM vs. 20 µM) for angiotensin-converting enzyme inhibition. Reproducing both protocols revealed differences in pre-incubation times (5 min vs. 30 min) as the key variable .

Q. What computational methods are suitable for predicting the conformational dynamics of this compound in aqueous environments?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100+ ns trajectories.
  • Free Energy Landscapes : Construct Ramachandran plots to identify dominant backbone conformations (e.g., β-turn propensity due to Gly flexibility).
  • Validation : Compare simulated CD spectra with experimental data to refine force field parameters .
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    05:51

Data Contradiction and Validation

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Protocol :

Accelerated Degradation Study : Store lyophilized peptide at 25°C/60% RH and 40°C/75% RH for 4 weeks.

Stability Metrics : Monitor via HPLC (purity loss >5% indicates instability) and MS (detect deamidation at Glu or oxidation at Tyr).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.